molecular formula C22H21N3OS B12044609 2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311334-39-1

2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12044609
CAS No.: 311334-39-1
M. Wt: 375.5 g/mol
InChI Key: UQOGZOGTYLCFKG-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structural features suggest potential biological activities that have been the subject of various research studies. This article reviews the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3OSC_{23}H_{23}N_{3}OS with a molecular weight of 389.5 g/mol. The structure includes a hexahydroquinoline core fused with a thiophene ring and a carbonitrile group.

PropertyValue
Molecular FormulaC23H23N3OS
Molecular Weight389.5 g/mol
IUPAC Name2-amino-7,7-dimethyl-1-(2-methylphenyl)-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile
InChI KeyQBBZMGINZAZBFE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The mechanism of action often involves interaction with DNA and modulation of cellular processes:

  • DNA Interaction : Quinoline derivatives can bind to DNA, inhibiting replication and transcription processes.
  • Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Oxidative Stress : They can generate reactive oxygen species (ROS), contributing to cytotoxicity against cancer cells.

A study highlighted that derivatives similar to the target compound showed promising results against various cancer cell lines by inducing apoptosis through ROS generation and DNA damage .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor affecting various biochemical pathways:

  • Kinase Inhibition : It has been suggested that certain quinoline derivatives can inhibit kinases involved in cancer progression.
  • Enzyme Modulation : By interacting with specific enzymes, the compound may alter metabolic pathways critical for tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

Receptor Binding : The compound may bind to specific receptors on cell membranes or within cells, modulating signaling pathways that regulate cell growth and survival.

Enzyme Interaction : It may inhibit enzymes that are crucial for nucleotide synthesis or other metabolic processes essential for cancer cell proliferation.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Cytotoxicity Studies : A study reported the synthesis and biological evaluation of quinoline derivatives where compounds demonstrated significant cytotoxic effects against human cancer cell lines .
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications in the quinoline structure can enhance anticancer activity by improving binding affinity to target molecules .

Properties

CAS No.

311334-39-1

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H21N3OS/c1-22(2)10-17-20(18(26)11-22)19(14-8-9-27-13-14)16(12-23)21(24)25(17)15-6-4-3-5-7-15/h3-9,13,19H,10-11,24H2,1-2H3

InChI Key

UQOGZOGTYLCFKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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